N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(trifluoromethyl)benzamide
Description
N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(trifluoromethyl)benzamide is a synthetic compound featuring a tetrahydroquinoline core modified with a tosyl (p-toluenesulfonyl) group at the 1-position and a 2-(trifluoromethyl)benzamide moiety at the 7-position. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the tosyl group may influence solubility and reactivity .
Properties
IUPAC Name |
N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21F3N2O3S/c1-16-8-12-19(13-9-16)33(31,32)29-14-4-5-17-10-11-18(15-22(17)29)28-23(30)20-6-2-3-7-21(20)24(25,26)27/h2-3,6-13,15H,4-5,14H2,1H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPGICGIKJYERQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=C(C=C3)NC(=O)C4=CC=CC=C4C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(trifluoromethyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the tetrahydroquinoline core: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene.
Introduction of the tosyl group: Tosylation of the tetrahydroquinoline core using p-toluenesulfonyl chloride in the presence of a base like pyridine.
Attachment of the benzamide moiety: This step involves the reaction of the tosylated tetrahydroquinoline with 2-(trifluoromethyl)benzoic acid or its derivatives under amide coupling conditions, typically using reagents like EDCI and HOBt.
Industrial Production Methods
Industrial production of such compounds would involve optimization of the above synthetic routes for large-scale synthesis, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The tetrahydroquinoline core can be oxidized to form quinoline derivatives.
Reduction: Reduction of the amide group to form amines.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents for electrophilic substitution, or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
One of the most promising applications of this compound is in the field of anticancer research. Studies have indicated that derivatives of tetrahydroquinoline exhibit significant cytotoxicity against various cancer cell lines. The trifluoromethyl group in the structure enhances the lipophilicity and biological activity of the compound, making it a candidate for further development as an anticancer agent.
Mechanism of Action
The mechanism by which N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(trifluoromethyl)benzamide exerts its anticancer effects is believed to involve the inhibition of specific enzymes that are crucial for cancer cell proliferation. Research indicates that such compounds can induce apoptosis in cancer cells through the activation of caspase pathways and disruption of mitochondrial membrane potential.
Neuropharmacology
Potential Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. Tetrahydroquinoline derivatives have shown promise in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to cross the blood-brain barrier due to its lipophilic nature suggests potential therapeutic applications in treating neurological disorders.
Case Studies
Recent studies have demonstrated that similar compounds can reduce oxidative stress and inflammation in neuronal cells, which are key factors in neurodegeneration. Further research is needed to explore the specific effects of this compound on neuronal health.
Material Science
Photonic Applications
In material science, this compound's unique electronic properties may be exploited for photonic applications. Its ability to absorb light at specific wavelengths makes it a candidate for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Synthesis and Characterization
The synthesis of this compound involves multi-step reactions that allow for precise control over its chemical properties. Characterization techniques such as NMR spectroscopy and mass spectrometry are crucial for confirming the structure and purity of synthesized compounds.
Summary Table of Applications
| Application Area | Description | Research Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer activity through enzyme inhibition | Induces apoptosis in cancer cells via caspase activation |
| Neuropharmacology | Neuroprotective effects against neurodegenerative diseases | Reduces oxidative stress; potential treatment for Alzheimer's and Parkinson's |
| Material Science | Use in photonic applications like OLEDs | Exhibits unique electronic properties suitable for optoelectronic devices |
Mechanism of Action
The mechanism of action of N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(trifluoromethyl)benzamide would depend on its specific biological target. Generally, quinoline derivatives can interact with DNA, enzymes, or receptors, affecting cellular processes. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetics.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-((2,3-Dimethylphenyl)amino)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)benzamide (Compound 21)
- Structural Differences: The tetrahydroquinoline core in Compound 21 is substituted with a 2-oxo group at the 2-position instead of a tosyl group. The benzamide moiety lacks the trifluoromethyl substituent, instead incorporating a (2,3-dimethylphenyl)amino group.
- Synthesis: Prepared via coupling of mefenamic acid (a nonsteroidal anti-inflammatory drug precursor) with a tetrahydroquinoline intermediate using DCC/DMAP in DMF . This contrasts with the tosyl-protected intermediate likely used in the target compound.
- Activity: Demonstrated carbonic anhydrase I/II/IV/IX inhibition, with IC₅₀ values in the nanomolar range, suggesting enhanced enzyme affinity compared to non-fluorinated analogs .
4-(tert-Butyl)-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
- Structural Differences :
- The 1-position is substituted with an isobutyryl group instead of tosyl.
- The benzamide group carries a 4-(tert-butyl) substituent rather than 2-(trifluoromethyl).
- Physicochemical Properties :
- Safety Profile: Classified as hazardous upon inhalation or skin contact, with recommended use of personal protective equipment (PPE) during handling . No analogous safety data are available for the target compound.
Comparative Data Table
Key Research Findings and Limitations
- Electron-Withdrawing Effects : The trifluoromethyl group in the target compound may enhance binding to hydrophobic enzyme pockets compared to the tert-butyl group in its analog .
- Data Gaps: No direct pharmacological or toxicological data are available for the target compound, necessitating further studies to validate its bioactivity and safety.
Biological Activity
N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(trifluoromethyl)benzamide is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C19H18F3N2O2S
- Molecular Weight : 396.42 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances the lipophilicity and bioavailability of the compound, potentially influencing its pharmacokinetic properties. It is believed that the tosyl group may facilitate interactions with specific proteins or enzymes involved in disease pathways.
Anticancer Activity
Recent studies have indicated that derivatives of tetrahydroquinoline compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Neuroprotective Effects
The neuroprotective potential of tetrahydroquinoline derivatives has been explored in models of neurodegenerative diseases. The compound may exert protective effects against oxidative stress and inflammation in neuronal cells.
Antimicrobial Activity
Preliminary data suggest that this compound exhibits antimicrobial activity against certain bacterial strains. This activity could be linked to the compound's ability to disrupt bacterial cell membranes or inhibit essential enzymatic pathways.
Case Studies
Several case studies have highlighted the therapeutic potential of tetrahydroquinoline derivatives:
- Study on Anticancer Activity : A study evaluated the cytotoxic effects of various tetrahydroquinoline derivatives on human breast cancer cells. The results demonstrated that specific modifications to the structure significantly enhanced anticancer activity.
- Neuroprotection in Animal Models : In a mouse model of Alzheimer's disease, a related compound showed a reduction in amyloid plaque formation and improved cognitive function after treatment with low doses over a period of four weeks.
- Antimicrobial Efficacy : A series of tests were conducted on different bacterial strains where the compound exhibited selective antibacterial activity against Gram-positive bacteria.
Q & A
Q. Key Control Parameters :
- Temperature : Low temperatures (0–5°C) during tosylation reduce byproducts.
- Moisture Control : Use of anhydrous solvents and inert atmosphere (N₂/Ar) prevents hydrolysis of acyl chloride.
- Stoichiometry : Excess acyl chloride (1.2–1.5 eq) ensures complete coupling .
How can structural contradictions in spectroscopic data (e.g., NMR vs. X-ray crystallography) be resolved for this compound?
Advanced Research Question
Contradictions often arise from dynamic effects (e.g., rotational barriers in solution vs. solid-state rigidity). Methodological approaches include:
- Variable-Temperature NMR : Identify conformational flexibility by observing peak coalescence at elevated temperatures .
- DFT Calculations : Compare computed NMR chemical shifts (B3LYP/6-31G*) with experimental data to validate assignments .
- Complementary Techniques : Use IR (amide I band ~1650 cm⁻¹) and mass spectrometry (HRMS for molecular ion confirmation) to cross-verify functional groups .
Q. Example Data Contradiction Resolution :
| Technique | Observed Amide Proton Shift | Interpretation |
|---|---|---|
| X-ray (solid-state) | Rigid planar conformation | Fixed geometry |
| NMR (solution) | Broadened singlet (~8.5 ppm) | Rotational hindrance |
What in vitro assays are appropriate for evaluating the biological activity of this compound, and how should experimental controls be designed?
Basic Research Question
- Antimicrobial Activity : Broth microdilution (MIC assay) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .
- Anticancer Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7), using cisplatin and solvent-only (DMSO) controls .
- Enzyme Inhibition : Fluorescence-based assays (e.g., trypsin-like proteases) with Z-GGR-AMC substrate and competitive inhibitors (e.g., leupeptin) .
Q. Advanced Experimental Design :
- Dose-Response Curves : 8–10 concentrations (1 nM–100 µM) to calculate IC₅₀ values.
- Off-Target Checks : Counter-screening against non-target enzymes (e.g., carbonic anhydrase) to assess selectivity .
What role does the trifluoromethyl group play in the compound's physicochemical properties and bioactivity?
Advanced Research Question
The CF₃ group influences:
- Lipophilicity : Increases logP by ~1.5 units (measured via shake-flask method), enhancing membrane permeability .
- Metabolic Stability : Reduces oxidative metabolism (CYP450), as shown in microsomal stability assays (t₁/₂ > 120 min) .
- Bioactivity : Enhances binding affinity (ΔΔG = −2.3 kcal/mol) to hydrophobic enzyme pockets via fluorine-mediated interactions (e.g., CH-π stacking) .
Q. Comparative Data :
| Analog | logP | IC₅₀ (Protease) |
|---|---|---|
| CF₃-substituted | 3.8 | 12 nM |
| Non-CF₃ (CH₃) | 2.3 | 480 nM |
How can structure-activity relationship (SAR) studies be systematically designed to explore modifications in the tetrahydroquinoline and benzamide moieties?
Advanced Research Question
SAR Strategy :
Core Modifications :
- Tetrahydroquinoline : Introduce electron-withdrawing groups (e.g., NO₂ at C-6) to assess π-π stacking effects .
- Benzamide : Replace CF₃ with Cl or OCF₃ to study steric vs. electronic contributions .
Library Synthesis : Parallel synthesis using automated reactors (e.g., 48-well plates) to generate 20–50 analogs .
Data Analysis :
Q. Example SAR Finding :
| Modification | Protease IC₅₀ | Lipophilicity (logP) |
|---|---|---|
| CF₃ at benzamide | 12 nM | 3.8 |
| OCF₃ at benzamide | 18 nM | 3.5 |
| Cl at benzamide | 85 nM | 3.1 |
How should researchers address discrepancies in biological activity data across different assay platforms?
Advanced Research Question
Discrepancies may arise from assay conditions (e.g., serum interference, pH). Mitigation strategies:
- Standardized Protocols : Use CLSI guidelines for antimicrobial assays; pre-equilibrate media pH to 7.4 .
- Orthogonal Assays : Confirm anticancer activity via both MTT and clonogenic survival assays .
- Data Normalization : Express activity relative to internal controls (e.g., % inhibition vs. untreated cells) .
Case Study : A 2-fold difference in IC₅₀ values between MTT and ATP-based assays was resolved by adjusting incubation times (24 vs. 48 hr) to account for metabolic lag .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
